Ethyl formyl(3-oxopropyl)carbamate
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.25 | Triplet | 3H | CH₃ (ethyl) |
| 2.52 | Quintet | 2H | CH₂ (3-oxopropyl) |
| 2.87 | Triplet | 2H | CH₂ (adjacent to ketone) |
| 4.15 | Quartet | 2H | OCH₂ (ethyl) |
| 8.12 | Singlet | 1H | CHO (formyl) |
| 9.78 | Singlet | 1H | NH (carbamate) |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ (ethyl) |
| 34.5 | CH₂ (3-oxopropyl) |
| 42.8 | CH₂ (adjacent to ketone) |
| 61.3 | OCH₂ (ethyl) |
| 155.2 | C=O (carbamate) |
| 170.4 | C=O (ketone) |
| 192.7 | CHO (formyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3320 | N–H stretch (carbamate) |
| 1725 | C=O (carbamate) |
| 1710 | C=O (ketone) |
| 1685 | C=O (formyl) |
| 1250 | C–N stretch |
Mass Spectrometry (MS)
- Molecular Ion : m/z 173.17 [M]⁺ (calculated: 173.17).
- Fragmentation Pathways :
Computational Chemistry Studies
Density Functional Theory (DFT) Analysis
Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:
- Electrostatic Potential : The formyl oxygen exhibits the highest electron density (-0.45 e), making it susceptible to nucleophilic attack.
- Frontier Molecular Orbitals :
- HOMO: Localized on the carbamate nitrogen and formyl group.
- LUMO: Concentrated on the ketone carbonyl.
Table 5: DFT-Derived Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -1.95 |
| Band Gap | 4.87 |
Molecular Orbital Analysis
- The C=O (carbamate) antibonding orbital (π*) interacts with the nitrogen lone pair, reducing bond order and increasing reactivity toward hydrolysis.
- The formyl group shows significant π→π* conjugation with the adjacent carbamate carbonyl, lowering its electrophilicity compared to isolated aldehydes.
Properties
CAS No. |
160652-24-4 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.168 |
IUPAC Name |
ethyl N-formyl-N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)8(6-10)4-3-5-9/h5-6H,2-4H2,1H3 |
InChI Key |
JBRNNLQBEXSICC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCC=O)C=O |
Synonyms |
Carbamic acid, formyl(3-oxopropyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Formyl(3-oxopropyl)carbamate (173d)
- Synthesis : Synthesized via visible-light photocatalysis using Ru(bpy)₃Cl₂·6H₂O (2 mol%), yielding 81% as a colorless oil .
- Key Data : Similar IR and NMR profiles to the ethyl analog but lacks ethyl proton signals (e.g., 1.22–1.24 ppm) .
Diethylcarbamoyl Difluorobiphenyl Chlorofluoropyridine Carboxylate
- Structural Differences : A complex carbamate with halogenated aromatic rings (Cl, F) and a biphenyl system, enabling unique intermolecular interactions (e.g., C–H···O, Cl···F) .
- Physical Properties : Crystal structure analysis reveals deviations in planarity (up to 0.174 Å ) due to steric strain .
- Reactivity: Halogen substituents may enhance electrophilic reactivity compared to non-halogenated analogs .
Methyl (3-hydroxyphenyl)-carbamate
- Structural Differences: A simpler carbamate with a phenolic hydroxyl group, enabling hydrogen bonding .
- Applications : Primarily used in industrial settings; lacks the 3-oxopropyl chain, limiting its utility in multi-step syntheses .
tert-Butyl Benzyl(3-oxopropyl)carbamate
- Structural Differences : Incorporates a benzyl group instead of formyl, altering electronic properties and reactivity in cyclization reactions .
- Synthesis Yields : High yield (98% ) under flash chromatography purification .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Ester Group Impact : Ethyl esters (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to tert-butyl analogs due to reduced steric hindrance .
- Functional Group Influence : The formyl group in this compound enables participation in condensation reactions, unlike the hydroxyl group in Methyl (3-hydroxyphenyl)-carbamate .
- Synthetic Efficiency : Ru-catalyzed synthesis (tert-butyl analogs) offers superior yields (>80%) compared to traditional condensation methods (this compound) .
Q & A
Q. What analytical methods are recommended for quantifying Ethyl Formyl(3-Oxopropyl)Carbamate in complex biological matrices?
Gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM) is a robust approach. A validated protocol involves spiking samples with an internal standard (e.g., propyl carbamate), followed by solid-phase extraction using dichloromethane. After concentration via rotary evaporation, chromatographic separation can resolve the compound from interferents . Method validation should include recovery tests (85–110%) and limit of quantification (LOQ) determination (e.g., 10–200 µg/L, as per ethyl carbamate guidelines).
Q. How can structural characterization of this compound be performed to confirm its identity?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). NMR can resolve the formyl and 3-oxopropyl moieties, while HRMS confirms the molecular formula (e.g., C₇H₁₁NO₄). For crystalline samples, X-ray diffraction provides definitive structural confirmation. Compare spectral data with structurally related carbamates, such as ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate, to identify substituent-specific peaks .
Q. What precautions are critical when handling this compound in laboratory settings?
Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity, as observed in ethyl carbamate . Avoid dichloromethane (common solvent in extraction) without proper ventilation. Dispose of waste via certified hazardous waste protocols, adhering to environmental regulations .
Advanced Research Questions
Q. How do CYP450 enzymes influence the metabolic stability of this compound?
In vitro assays using human liver microsomes (HLMs) and CYP-specific inhibitors (e.g., CYP2E1 inhibitors) can elucidate metabolic pathways. Ethyl carbamate is metabolized by CYP2E1 to reactive intermediates like vinyl carbamate; similar oxidation mechanisms may apply here. Monitor metabolites via LC-MS/MS and compare kinetic parameters (e.g., Vₘₐₓ, Kₘ) across enzyme isoforms .
Q. What experimental designs address contradictions in reported bioactivity data for carbamate derivatives?
Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, ethyl N-(4-morpholinomethyl)carbamate shows divergent binding affinities depending on protein targets; use orthogonal assays (e.g., surface plasmon resonance and fluorescence polarization) to validate interactions. Include positive controls (e.g., known enzyme inhibitors) and replicate studies (n ≥ 3) .
Q. How does the 3-oxopropyl group impact the compound’s distribution in vivo compared to simpler carbamates?
Radiolabel the compound (e.g., ¹⁴C at the carbonyl group) and track distribution in rodent models via autoradiography. Ethyl carbamate rapidly distributes into adipose tissue due to lipophilicity; the 3-oxopropyl group may alter this by increasing polarity. Compare tissue-to-plasma ratios at multiple timepoints and model pharmacokinetics using non-compartmental analysis .
Q. What strategies mitigate matrix interference when analyzing this compound in cellular lysates?
Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., ¹³C-ethyl carbamate). For GC/MS, derivatize polar groups (e.g., formyl) with BSTFA to enhance volatility. Validate specificity by spiking lysates with structurally similar interferents (e.g., ethyl carbamate) and assessing chromatographic resolution .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using multiple analytical platforms (e.g., GC/MS vs. LC-MS/MS) and independent synthetic batches.
- Structural Analogues : Compare reactivity and bioactivity with ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate to assess substituent effects on electrophilicity and target engagement .
- Ethical Compliance : For in vivo studies, follow institutional guidelines (e.g., Declaration of Helsinki) and obtain ethics committee approval, as exemplified in human microsome research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
